Hydrogen-Bond Donor/Acceptor Profile Differentiation Against the 3-Hydroxyazetidine Analog
The target compound (CF2H-substituted) possesses zero hydrogen-bond donor (HBD) atoms, compared to one HBD for the 3-hydroxyazetidine analog (CAS 1343206-46-1). Both retain three hydrogen-bond acceptors (HBA) . This difference influences membrane permeability, with the CF2H group acting as a lipophilic hydrogen-bond donor isostere (consistent with the known ability of CF2H to form weak H···F interactions) rather than a strong classical H-bond donor as in –OH [1].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 0 HBD, 3 HBA (predicted) |
| Comparator Or Baseline | 1-(3-Hydroxyazetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one (CAS 1343206-46-1): 1 HBD, 3 HBA |
| Quantified Difference | ΔHBD = -1; HBA unchanged |
| Conditions | Predicted from molecular structure; computed via standard drug-likeness filters |
Why This Matters
Procurement of the CF2H analog enables exploration of ADME space not accessible with hydroxy-substituted analogs, particularly for CNS and intracellular targets where excessive HBD count limits permeation.
- [1] Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. View Source
